molecular formula C11H4F6N2O2S B13485008 2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid

2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B13485008
M. Wt: 342.22 g/mol
InChI Key: ZLGCMSZBPRPCRO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid is a complex organic compound that features multiple fluorine atoms and a thiazole ring. This compound is notable for its unique chemical structure, which includes a trifluoromethyl group attached to a pyridine ring, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the fluorine atoms .

Scientific Research Applications

2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and the thiazole ring contribute to its unique chemical properties, which can affect its binding affinity and reactivity with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid is unique due to its specific combination of fluorine atoms, pyridine, and thiazole rings. This unique structure imparts distinctive physical and chemical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C11H4F6N2O2S

Molecular Weight

342.22 g/mol

IUPAC Name

2,2-difluoro-2-[2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H4F6N2O2S/c12-5-1-4(11(15,16)17)2-18-7(5)8-19-6(3-22-8)10(13,14)9(20)21/h1-3H,(H,20,21)

InChI Key

ZLGCMSZBPRPCRO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1F)C2=NC(=CS2)C(C(=O)O)(F)F)C(F)(F)F

Origin of Product

United States

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